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1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene
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Overview
Description
1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, substituted with a fluoro group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Scientific Research Applications
1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trichlorophenyl groups can enhance binding affinity and specificity to these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
- 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene
- 2-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene
- 1-Chloro-3-(2,4,6-trichlorophenyl)naphthalene
Comparison: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene is unique due to the specific positioning of the fluoro and trichlorophenyl groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H8Cl3F |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-3-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-11-7-13(18)16(14(19)8-11)10-5-9-3-1-2-4-12(9)15(20)6-10/h1-8H |
InChI Key |
DQVBBZWYPMCNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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